molecular formula C25H36N3O9PS B12414442 Fosamprenavir-d4

Fosamprenavir-d4

Cat. No.: B12414442
M. Wt: 589.6 g/mol
InChI Key: MLBVMOWEQCZNCC-MHVPRHJPSA-N
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Description

Fosamprenavir-d4 is a deuterated form of fosamprenavir, an antiretroviral agent used in the treatment of human immunodeficiency virus (HIV-1) infection. It is a prodrug of amprenavir, which is an inhibitor of HIV-1 protease. This compound is designed to improve the pharmacokinetic properties of the parent compound by incorporating deuterium atoms, which can enhance metabolic stability and reduce the rate of drug clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir-d4 involves the incorporation of deuterium atoms into the fosamprenavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated amprenavir with phosphoric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Fosamprenavir-d4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of amprenavir, which is the active metabolite. Oxidation and reduction reactions can further modify the structure of this compound, leading to the formation of different metabolites .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphoric acid for hydrolysis, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir. Other metabolites may be formed through oxidation and reduction reactions, depending on the specific conditions and reagents used .

Scientific Research Applications

Fosamprenavir-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). In biology and medicine, this compound is used in pharmacokinetic studies to investigate the metabolic stability and clearance of the parent compound. It is also used in clinical research to evaluate the efficacy and safety of antiretroviral therapies .

Mechanism of Action

Fosamprenavir-d4 is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to fosamprenavir-d4 include other protease inhibitors used in the treatment of HIV-1 infection, such as lopinavir, ritonavir, and atazanavir. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and side effect profiles .

Uniqueness: this compound is unique in that it incorporates deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to non-deuterated analogs .

Properties

Molecular Formula

C25H36N3O9PS

Molecular Weight

589.6 g/mol

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

MLBVMOWEQCZNCC-MHVPRHJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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